Statil
Overview
Description
Statil, also known as Ponalrestat, is a selective inhibitor for aldose reductase . It demonstrates selectivity for aldose reductase 2 over aldose reductase 1 . Statil has been shown to prevent diabetes-induced alterations of the cardiovascular system . It is primarily used to study aldose reductase function in vitro . In breast cancer and lung cancer cells, statil inhibits cell growth and proliferation and induces apoptosis .
Scientific Research Applications
Aldose Reductase Inhibition and Diabetic Complications
Statil, an aldose reductase inhibitor, has been studied for its effects on diabetic complications. In one study, it was found to significantly reduce the accumulation of sorbitol and fructose in the kidneys of diabetic rats, suggesting its potential in managing diabetes-related kidney issues (Sochor, Kunjara, & Mclean, 1988). Another investigation revealed that Statil did not improve symptoms of diabetic autonomic neuropathy, challenging its effectiveness in this specific complication (Faes et al., 2004).
Impact on Axonal Transport in Diabetic Rats
The impact of Statil on axonal transport in diabetic rats was studied, with findings showing that treatment with Statil prevented deficits in the accumulation of choline acetyltransferase activity in the sciatic and vagal nerves. This suggests a protective role against diabetic neuropathy (Tomlinson, Townsend, & Fretten, 1985).
Effects on Peripheral Nerves and Lens in Diabetes
In a long-term study on diabetic rats, Statil was found to attenuate elevated sugar levels and polyols in sciatic nerves. The study also observed that combined treatment with Statil and insulin could reduce cataract formation in diabetic animals (Willars et al., 1988).
Influence on Substance P Axonal Transport and Tissue Contents
Research on the effects of Statil on axonal transport of substance P-like immunoreactivity (SPLI) in diabetic rats showed that Statil treatment prevented the depletion of myo-inositol and attenuated the accumulation of sorbitol and fructose in sciatic nerves. This points to its possible role in mitigating diabetic neuropathy-related issues (Robinson et al., 1987).
Metabolic Profiling and Statin Use
A study on the molecular effects of statin therapy, including Statil, on metabolic pathways showed extensive lipid changes beyond low-density lipoprotein cholesterol (LDL-C) reduction. However, the study found minimal effects on amino acids, suggesting a targeted impact of statins on specific metabolic pathways (Würtz et al., 2016).
Kidney Structure, Function, and Polyol Accumulation
A study examining the effects of Statil on kidney structure and function in diabetic rats found no significant effect on renal sorbitol concentrations or changes in renal morphology and function. This indicates the need for further research to understand the role of Statil in renal complications associated with diabetes (Faiman, Ganguly, Mehta, & Thliveris, 1993).
Safety And Hazards
While Statil is generally considered safe, like all drugs, it can have side effects. The most common side effects of statins, the class of drugs to which Statil belongs, are muscle aches and feeling tired . Other side effects that aren’t as common are headaches, constipation, diarrhea, and sleep problems . Rarely, they may cause liver damage .
properties
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFFDOJUKLQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045665 | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ponalrestat | |
CAS RN |
72702-95-5 | |
Record name | Ponalrestat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PONALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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